molecular formula C11H15NO2 B8558753 1-(3-Isobutoxypyridin-4-yl)ethanone

1-(3-Isobutoxypyridin-4-yl)ethanone

Cat. No.: B8558753
M. Wt: 193.24 g/mol
InChI Key: AOTIWSDBNQHPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Isobutoxypyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-[3-(2-methylpropoxy)pyridin-4-yl]ethanone

InChI

InChI=1S/C11H15NO2/c1-8(2)7-14-11-6-12-5-4-10(11)9(3)13/h4-6,8H,7H2,1-3H3

InChI Key

AOTIWSDBNQHPBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CN=C1)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl lithium (4.6 mL, 7.4 mmol, 1.6M in Et2O, Aldrich) was added dropwise to a solution of 3-isobutoxy-N-methoxy-N-methylisonicotinamide (0.88 g, 3.7 mmol) in 15 mL of THF at 0° C. The reaction mixture was allowed to stir at 0° C. for an additional 1 h. To the resulting mixture were added 1 mL of water and 2 drops of conc HCl. The layers were separated and the aqueous layer was washed twice with 20 mL portions of Et2O. The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The product was purified by SiO2 flash chromatography (50:50 hexanes/ethyl acetate) to 450 mg (63%) of the title compound. 1H-NMR (400 MHz, d6-DMSO): δ 8.54 (s, 1H), 8.27 (d, 1H), 7.41 (d, 1H), 4.01 (d, 2H), 2.55 (s, 3H), 2.06 (m, 1H), 0.99 (d, 6H). MS (EI) for C12H18N2O2: 194 (MH+).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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